molecular formula C21H20O6 B4624263 cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate

cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate

Cat. No.: B4624263
M. Wt: 368.4 g/mol
InChI Key: JYIXGQYOFWRNPN-UHFFFAOYSA-N
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Description

Cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.12598835 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Highly Stereoselective Synthesis

The synthesis of aristeromycin, a compound with potential medicinal applications, involves the dihydroxylation of 4-aryl-1-azido-2-cyclopentenes, showcasing the utility of furyl compounds in achieving high selectivity in chemical reactions. The study demonstrates the transformation of furyl and azido groups into hydroxymethyl and adeninyl groups, respectively, highlighting the versatility of furyl compounds in synthetic chemistry (Ainai et al., 2004).

Flow Photo-Nazarov Reactions

A method to cyclize 2-furyl vinyl ketones into furan-fused cyclopentanones using flow photochemistry has been developed, indicating the capability of furyl-containing compounds to undergo unique cyclization reactions, forming structures relevant to natural product synthesis (Ashley et al., 2018).

Analytical Applications

The compound 2-(2-Furyl)-3-hydroxy-4H-chromen-4-one has been utilized as an analytical reagent for the spectrophotometric determination of molybdenum(VI), demonstrating the analytical applications of furyl-chromen derivatives in detecting and quantifying metal ions (Dass & Mehta, 1993).

Potential Applications in Medicinal Chemistry and Material Science

Medicinally Promising Derivatives

The synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives showcases the potential of cyclohexane-1,3-dione derivatives in generating medicinally relevant molecules, indicating the importance of such compounds in drug discovery and development (Boominathan et al., 2011).

Synthesis of Oxygen-Containing Heterocycles

Cyclohexane-1,3-diones serve as critical scaffolds for constructing six-membered oxygen heterocycles, which are integral to numerous natural products and bioactive molecules. This underscores the role of compounds like cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate in synthesizing complex organic structures with potential biological activity (Sharma et al., 2020).

Properties

IUPAC Name

cyclohexyl 2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c22-17-12-20(19-7-4-10-24-19)27-18-9-8-15(11-16(17)18)25-13-21(23)26-14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXGQYOFWRNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate
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